N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a benzo[b]thiophene ring attached to a carboxamide group via an ethyl linker. The carboxamide group is further connected to a 2-oxopyridin ring, which carries a methoxy and a methyl substituent.Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Novel Heterocyclic Compounds :
- Research demonstrates the synthesis of novel benzodifuran derivatives with significant anti-inflammatory and analgesic properties. These compounds, including variations of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, exhibit potent COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Heterocyclic Synthesis via Thiophenylhydrazonoacetates :
- The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic derivatives demonstrates the versatility of thiophene compounds in synthesizing biologically active molecules. This work suggests the potential of thiophene derivatives in medicinal chemistry and drug development (Mohareb et al., 2004).
Biological Activities of Thiophene Derivatives :
- A study on biologically active thiophene-3-carboxamide derivatives revealed their antibacterial and antifungal activities. The specific molecular interactions and structural conformation of these compounds underline their potential in antimicrobial drug development (Vasu et al., 2005).
Non-Benzodioxole Containing Endothelin-A Receptor Antagonists :
- Research into non-benzodioxole containing endothelin-A receptor antagonists underscores the exploration of diverse chemical scaffolds for therapeutic targeting. These studies indicate the broader applicability of structurally varied compounds in targeting specific receptors for potential treatment options (Tasker et al., 1997).
Antimicrobial Activities of Thiazole Derivatives :
- The development of thiazoles and their fused derivatives, with demonstrated antimicrobial activities against various bacterial and fungal isolates, highlights the potential of these compounds in addressing antimicrobial resistance. Such research opens pathways for the discovery of new antimicrobial agents (Wardkhan et al., 2008).
Mechanism of Action
Target of Action
The primary target of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide acts as an agonist to the STING protein . Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . The proposed binding mode of the compound and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π- cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Action Environment
The action environment of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is within the endoplasmic reticulum membrane where the STING protein is localized Environmental factors that could influence the compound’s action, efficacy, and stability are currently not available from the search results
properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-9-14(23-2)11-17(21)20(12)8-7-19-18(22)16-10-13-5-3-4-6-15(13)24-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWQXLVDGHCZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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